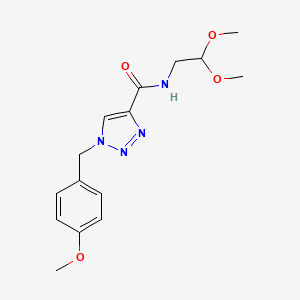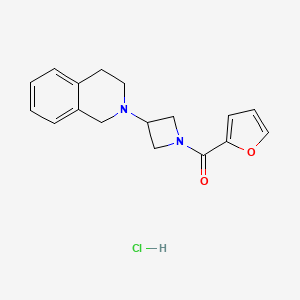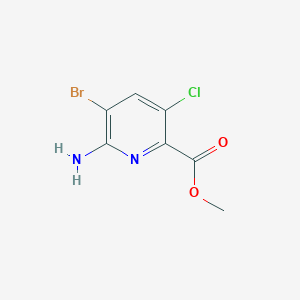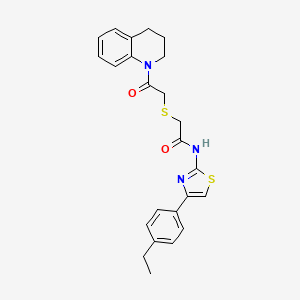![molecular formula C14H12Cl2N2O B2868410 1-(3-Chlorophenyl)-3-[(2-chlorophenyl)methyl]urea CAS No. 379701-44-7](/img/structure/B2868410.png)
1-(3-Chlorophenyl)-3-[(2-chlorophenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-3-[(2-chlorophenyl)methyl]urea, also known as 3-CPPU, is a synthetic compound with a wide range of applications in scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE) and has been used in various studies to investigate the role of AChE in the nervous system. 3-CPPU has also been used to investigate the effects of cholinergic receptor activation on various physiological processes, as well as to study the effects of AChE inhibitors on cognitive functions. In addition, 3-CPPU has been used in a number of laboratory experiments to investigate the biochemical and physiological effects of AChE inhibitors.
Scientific Research Applications
Insecticide Development and Environmental Impact
Insecticidal Mode of Action and Safety
A study by Mulder and Gijswijt (1973) on related urea compounds showcased their promise as new insecticides with a unique mode of action affecting cuticle deposition. These compounds demonstrated safety towards mammals while effectively causing insect mortality through moulting failure due to cuticle deposition defects (Mulder & Gijswijt, 1973).
Environmental Occurrence of Triclocarban
Halden and Paull (2004) focused on triclocarban (TCC), a related chlorinated phenyl urea used as an antibacterial additive, highlighting the lack of environmental occurrence data despite its extensive use. They developed a sensitive method for detecting TCC in aquatic environments, revealing its presence in water bodies and suggesting it as an underreported contaminant (Halden & Paull, 2004).
Anticancer Research
Potential Anticancer Agents
Gaudreault et al. (1988) synthesized and evaluated the cytotoxicity of 1-aryl-3-(2-chloroethyl) ureas and their nitroso derivatives on human adenocarcinoma cells in vitro. Certain derivatives exhibited comparable cytotoxicity to known chemotherapeutic agents, indicating potential as anticancer agents (Gaudreault et al., 1988).
Photodegradation Studies
Photodecomposition of Phenylureas
Jordan et al. (1964) investigated the photodecomposition of substituted phenylureas, including monuron and diuron, under UV light and sunlight. Their findings contribute to understanding the environmental degradation processes of such compounds (Jordan et al., 1964).
Advanced Materials and Chemical Analysis
Anion Tuning of Hydrogel Properties
Lloyd and Steed (2011) explored how the anion identity affects the rheology and morphology of low molecular weight salt hydrogels formed by related urea compounds. This research provides insights into tuning the physical properties of hydrogels for various applications (Lloyd & Steed, 2011).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(2-chlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-11-5-3-6-12(8-11)18-14(19)17-9-10-4-1-2-7-13(10)16/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFYEFHABXTDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopentyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2868330.png)
![N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2868331.png)
![7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2868332.png)



![4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2868340.png)
![(2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2868342.png)
![2-(3,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2868344.png)



![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole](/img/structure/B2868349.png)